5-Iodo-3,4-dimethyl-1H-pyrazole
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Overview
Description
5-Iodo-3,4-dimethyl-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with iodine and methyl groups as substituents. This compound belongs to the pyrazole family, which is known for its diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3,4-dimethyl-1H-pyrazole typically involves the iodination of 3,4-dimethyl-1H-pyrazole. One common method includes the reaction of 3,4-dimethyl-1H-pyrazole with iodine in the presence of a base such as sodium bicarbonate . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-3,4-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form more complex heterocyclic structures through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states and functionalized derivatives .
Scientific Research Applications
Chemistry: 5-Iodo-3,4-dimethyl-1H-pyrazole serves as a versatile building block in organic synthesis. It is used to create more complex heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its derivatives are studied for their ability to interact with biological targets and pathways .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its unique chemical properties make it valuable in various applications .
Mechanism of Action
The mechanism of action of 5-Iodo-3,4-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific biological context and the derivatives used .
Comparison with Similar Compounds
- 3,5-Dimethyl-4-iodo-1H-pyrazole
- 4-Iodo-1,3,5-trimethyl-1H-pyrazole
- 3,4-Diiodopyrazole
Comparison: 5-Iodo-3,4-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity in substitution and cyclization reactions, as well as distinct biological properties .
Properties
IUPAC Name |
3-iodo-4,5-dimethyl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-3-4(2)7-8-5(3)6/h1-2H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBDMKCJKPUJPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1I)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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